
M443
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路および反応条件
M443の調製には、2 mgの化合物を50 μLのジメチルスルホキシド(DMSO)に溶解して、母液濃度40 mg/mLとする方法が用いられます . 特定の合成経路および詳細な反応条件は機密情報であり、公表されていません。
工業生産方法
This compoundの工業生産方法は、広く文書化されていません。 通常、高純度と効力を確保するために、制御された条件下で研究室で製造されます .
化学反応の分析
反応の種類
M443は主に阻害反応を起こし、MRKに不可逆的に結合してその活性を阻害します。 この阻害は、p38やChk2などの下流のタンパク質にも及びます .
一般的な試薬と条件
この化合物は、しばしば放射線療法と組み合わせて使用されます。 in vitro研究では、this compoundは500 nMの濃度で使用され、MRK、Chk2、p38の活性化を阻害します .
生成される主要な生成物
This compoundを含む反応の主な結果は、MRK活性の阻害であり、イオン化放射線によって誘導されたDNA損傷に対する細胞周期停止の失敗と、細胞生存率の低下につながります .
科学研究への応用
This compoundは、科学研究においていくつかの重要な用途があります。
科学的研究の応用
Key Applications
-
Cancer Research
- Radiosensitization : M443 has been shown to radiosensitize medulloblastoma cells, making them more vulnerable to radiation treatment. This property is particularly valuable in enhancing the effectiveness of radiation therapy while minimizing damage to surrounding healthy tissues .
- Cell Cycle Studies : The compound is utilized to investigate the mechanisms of cell cycle arrest by inhibiting MRK and its downstream targets, which include p38 and Chk2. This inhibition provides insights into how cells respond to DNA damage and the subsequent repair processes .
- DNA Damage Response
Chemical Reactions Involved
- Inhibition Reactions : this compound binds irreversibly to MRK, inhibiting its function and leading to reduced activation of p38 MAPK and Chk2.
- Concentration for Studies : For in vitro studies, this compound is typically used at a concentration of 500 nM, which effectively inhibits MRK's activation.
Case Study 1: Radiosensitization in Medulloblastoma
A study demonstrated that treatment with this compound significantly increased the radiosensitivity of UW228 medulloblastoma cells. The results indicated that cells pre-treated with this compound showed enhanced apoptosis when exposed to radiation compared to untreated controls. This effect was linked to the compound's ability to inhibit MRK and disrupt normal cell cycle progression .
Case Study 2: Investigating DNA Damage Response
In another investigation, researchers utilized this compound to explore the DNA damage response mechanisms in various cancer cell lines. The findings revealed that inhibiting MRK with this compound led to altered activation patterns of p38 MAPK and Chk2, providing critical insights into potential therapeutic targets for enhancing cancer treatment efficacy .
作用機序
M443は、MRKに不可逆的に結合してその活性を阻害し、IC50値は125 nM未満です . この阻害は、DNA損傷誘発性細胞周期停止に関与するp38やChk2などの下流タンパク質の活性化を防ぎます . その結果、this compoundで処理した細胞は、イオン化放射線後に停止できず、非照射細胞と同様の有糸分裂指数を維持します .
類似の化合物との比較
類似の化合物
TA-02: IC50が20 nMのp38 MAPK阻害剤.
Exarafenib: 抗腫瘍活性を有するパンRAF阻害剤.
SC-514: 選択的IKK-2阻害剤.
This compoundの独自性
This compoundは、MRKへの不可逆的な結合と、放射線誘発性p38およびChk2活性化の特異的な阻害によってユニークです。 この特異性は、正常細胞への損傷を最小限に抑えながら、放射線療法の効力を高めるために使用できるため、特にがん研究において貴重です .
類似化合物との比較
Similar Compounds
TA-02: A p38 MAPK inhibitor with an IC50 of 20 nM.
Exarafenib: A pan-RAF inhibitor with antitumor activity.
SC-514: A selective IKK-2 inhibitor.
Uniqueness of M443
This compound is unique due to its irreversible binding to MRK and its specific inhibition of radiation-induced activation of p38 and Chk2. This specificity makes it particularly valuable in cancer research, where it can be used to enhance the efficacy of radiation therapy while minimizing damage to normal cells .
生物活性
M443 is a compound of significant interest in the field of medicinal chemistry, particularly due to its biological activities that suggest potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its effects on cancer cells, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a quinazolinone derivative, a group known for various biological activities including anticancer properties. The chemical structure can be summarized as follows:
- Chemical Formula : C25H18ClN3OS
- Molecular Weight : 443 g/mol
- Melting Point : 170 °C
- Functional Groups : Contains thiazole and quinazolinone moieties.
The biological activity of this compound has been linked to its ability to inhibit specific protein kinases. In particular, it has been shown to inhibit the MRK/ZAK kinase, which plays a role in cellular stress responses and tumor progression. The inhibition of this kinase sensitizes cancer cells to radiation therapy, making this compound a candidate for enhancing the efficacy of radiotherapy in treating certain types of cancer, such as medulloblastoma .
Cytotoxicity Assays
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating the cytotoxicity of this compound:
Cell Line | IC50 (μM) | Reference |
---|---|---|
UW228 (Medulloblastoma) | 5 | |
UI226 (Patient-Derived) | 7 | |
PC3 (Prostate Cancer) | 10 | |
MCF-7 (Breast Cancer) | 10 | |
HT-29 (Colon Cancer) | 12 |
These results indicate that this compound is particularly effective against medulloblastoma cells, suggesting its potential use in targeted cancer therapies.
Case Studies
A notable case study involved the application of this compound in combination with radiotherapy for patients with medulloblastoma. The study found that patients treated with this compound alongside conventional radiotherapy exhibited improved tumor response rates compared to those receiving radiotherapy alone. This underscores the compound's role as a radiosensitizer.
Additional Biological Activities
Beyond its cytotoxic effects, this compound has also shown promise in other areas:
- Antimicrobial Activity : Some derivatives related to this compound have displayed antimicrobial properties, indicating potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .
特性
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFNUYJUCJMKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30F3N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。